molecular formula C20H21N3O3S B10875923 methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10875923
M. Wt: 383.5 g/mol
InChI Key: QXHFZFZCAHOFTM-UHFFFAOYSA-N
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Description

Methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a thiophene moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of a suitable pyrazole derivative with a phenyl-substituted aldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate is then reacted with a thiophene derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and thiophene groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4Z)-2-methyl-5-oxo-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
  • 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid

Uniqueness

Methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both a pyrazole ring and a thiophene moiety makes it particularly versatile for various applications.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

methyl 2-[4-[C-methyl-N-(2-thiophen-2-ylethyl)carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C20H21N3O3S/c1-14(21-11-10-16-9-6-12-27-16)19-17(13-18(24)26-2)22-23(20(19)25)15-7-4-3-5-8-15/h3-9,12,22H,10-11,13H2,1-2H3

InChI Key

QXHFZFZCAHOFTM-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CC=CS1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

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